molecular formula C10H8BrFO2 B1365286 (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate CAS No. 404575-30-0

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Cat. No.: B1365286
CAS No.: 404575-30-0
M. Wt: 259.07 g/mol
InChI Key: DKCTXBLIHSYOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-bromo-4-fluorobenzaldehyde+methyl acrylateK2CO3,DMF(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate\text{2-bromo-4-fluorobenzaldehyde} + \text{methyl acrylate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-bromo-4-fluorobenzaldehyde+methyl acrylateK2​CO3​,DMF​(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: Utilized in the study of biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains a difluoro group instead of a fluorophenyl group.

    4-bromophenyl 4-bromobenzoate: Contains bromine atoms on both phenyl rings but lacks the acrylate moiety.

Uniqueness

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCTXBLIHSYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740482
Record name Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246851-47-7, 404575-30-0
Record name Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.